molecular formula C6H5FINO B13650118 2-Fluoro-5-iodo-4-methoxypyridine

2-Fluoro-5-iodo-4-methoxypyridine

Cat. No.: B13650118
M. Wt: 253.01 g/mol
InChI Key: LYIAKXFLZXBAKJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxypyridine is an organic compound with the molecular formula C6H5FINO It is a halogenated pyridine derivative, characterized by the presence of fluorine, iodine, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methoxypyridine typically involves the introduction of fluorine, iodine, and methoxy groups onto the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by halogenation. For example, the diazotization of 2-aminopyridine with sodium nitrite in hydrofluoric acid can yield 2-fluoropyridine, which can then be further iodinated and methoxylated under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methoxylation reactions using automated reactors and controlled environments to ensure high yield and purity. The use of advanced fluorinating and iodinating agents, along with optimized reaction conditions, can facilitate efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodo-5-methylpyridine
  • 2-Fluoro-5-methylpyridine-3-boronic acid
  • 4-Iodo-2-methoxypyridine

Uniqueness

2-Fluoro-5-iodo-4-methoxypyridine is unique due to the specific arrangement of fluorine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-fluoro-5-iodo-4-methoxypyridine

InChI

InChI=1S/C6H5FINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3

InChI Key

LYIAKXFLZXBAKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1I)F

Origin of Product

United States

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